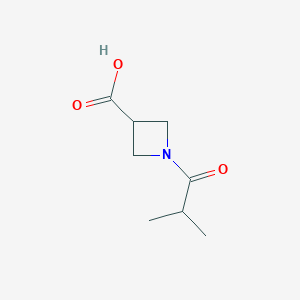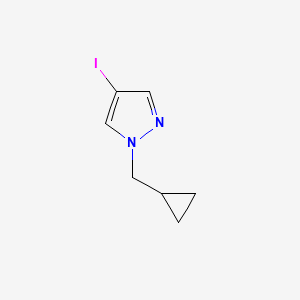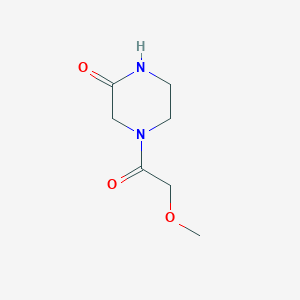
4-(2-Methoxyacetyl)piperazin-2-one
Vue d'ensemble
Description
“4-(2-Methoxyacetyl)piperazin-2-one” is a chemical compound with the molecular formula C7H12N2O3 and a molecular weight of 172.18 . It is used for research purposes and in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of piperazin-2-ones, which includes “4-(2-Methoxyacetyl)piperazin-2-one”, can be achieved through a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC). This process involves commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines . The sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .Molecular Structure Analysis
The molecular structure of “4-(2-Methoxyacetyl)piperazin-2-one” is represented by the formula C7H12N2O3 .Applications De Recherche Scientifique
1. HIV-1 Reverse Transcriptase Inhibition
4-(2-Methoxyacetyl)piperazin-2-one analogues have shown potential as inhibitors of HIV-1 reverse transcriptase. Analogues like 1-[(5-methoxyindol-2-yl)carbonyl]-4-[3-(ethylamino)-2- pyridyl]piperazine have been found to be significantly more potent than their precursors in inhibiting HIV-1 reverse transcriptase, highlighting their therapeutic potential in treating HIV infections (Romero et al., 1994).
2. 5-HT1A Serotonin Antagonist Properties
Certain derivatives of 4-(2-Methoxyacetyl)piperazin-2-one, like 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, have been studied as 5-HT1A serotonin antagonists. These compounds exhibit high affinity for 5-HT1A receptors, potentially making them useful for targeting serotonergic neurotransmission (Raghupathi et al., 1991).
3. Antimicrobial and Antifungal Properties
Derivatives of 4-(2-Methoxyacetyl)piperazin-2-one have shown promising results in antimicrobial and antifungal testing. Novel compounds synthesized from 1,2,4-triazoles and piperazine derivatives displayed significant antimicrobial and antifungal activities, suggesting potential applications in combating infectious diseases (Mermer et al., 2018).
4. Cancer Research
Compounds derived from 4-(2-Methoxyacetyl)piperazin-2-one have been studied for their potential in cancer treatment. For instance, analogues like 1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine showed apoptosis-inducing effects in cancer cells, suggesting their utility in cancer therapy (Lee et al., 2013).
5. Neurotransmitter Receptor Studies
Derivatives of 4-(2-Methoxyacetyl)piperazin-2-one have been used in studies involving neurotransmitter receptors. For example, compounds like [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine have been employed in positron emission tomography (PET) studies to analyze serotonergic neurotransmission (Plenevaux et al., 2000).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with a piperazine structure often interact with various receptors in the body. For example, some piperazine derivatives have been found to interact with DNA gyrase, a type of enzyme that introduces negative supercoils to DNA . Other piperazine compounds have been found to interact with alpha1-adrenergic receptors, which play a significant role in various neurological conditions .
Mode of Action
The mode of action would depend on the specific target. For DNA gyrase, the compound might inhibit the enzyme’s activity, preventing DNA replication and thus inhibiting bacterial growth . For alpha1-adrenergic receptors, the compound might act as an antagonist, blocking the receptors and thus altering neurological signaling .
Biochemical Pathways
The affected pathways would depend on the specific target. Inhibition of DNA gyrase would affect the DNA replication pathway in bacteria, potentially leading to bacterial death . Blockade of alpha1-adrenergic receptors would affect various neurological pathways, potentially leading to changes in mood, cognition, or other neurological functions .
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. Inhibition of DNA gyrase could result in bacterial death, making the compound potentially useful as an antibiotic . Blockade of alpha1-adrenergic receptors could result in changes in neurological function, potentially making the compound useful for treating various neurological conditions .
Propriétés
IUPAC Name |
4-(2-methoxyacetyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-12-5-7(11)9-3-2-8-6(10)4-9/h2-5H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSJUIYLUYKKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyacetyl)piperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



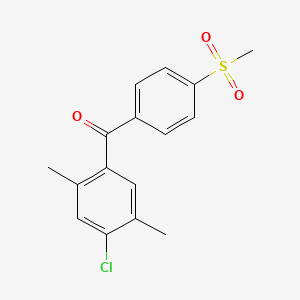


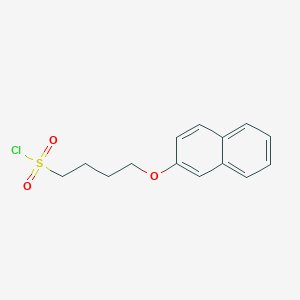






![[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine](/img/structure/B1427194.png)

